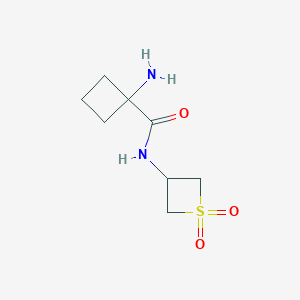
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclobutane ring and a dioxidothietane moiety
Preparation Methods
The synthesis of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the cyclobutanecarboxamide core. The dioxidothietane moiety is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
1-amino-N-(1,1-dioxo-3-thietanyl)-1-cyclobutanecarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutane ring.
Cyclobutanecarboxamide derivatives: These compounds have variations in the substituents attached to the cyclobutane ring, leading to differences in their chemical and biological properties
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-amino-N-(1,1-dioxothietan-3-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c9-8(2-1-3-8)7(11)10-6-4-14(12,13)5-6/h6H,1-5,9H2,(H,10,11) |
InChI Key |
AGXMEVBKELEQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)NC2CS(=O)(=O)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
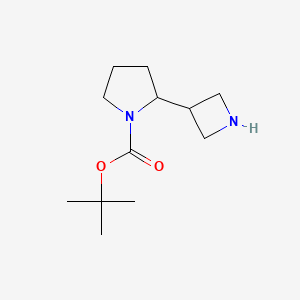
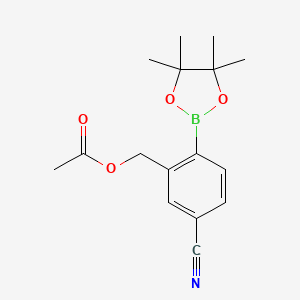
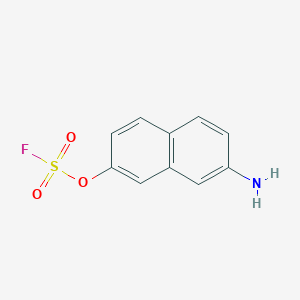
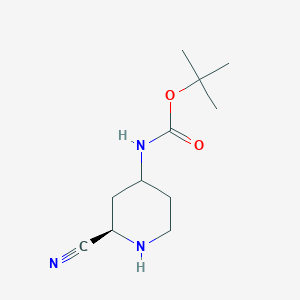
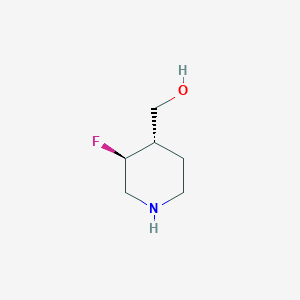
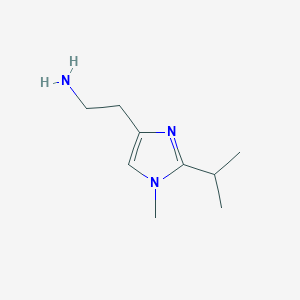

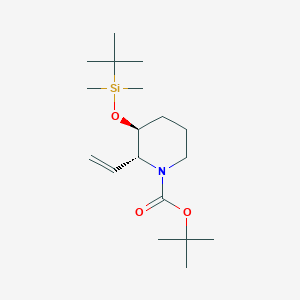
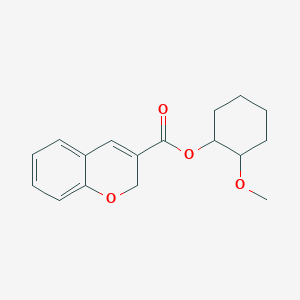
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)

![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

